Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt

Description

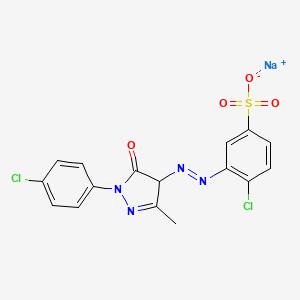

This compound is a sodium salt of a benzenesulfonic acid derivative featuring a 4-chloro substituent on the benzene ring and an azo (-N=N-) linkage to a pyrazolone heterocycle. The pyrazolone moiety is substituted with a 4-chlorophenyl group at position 1 and a methyl group at position 3. The sodium counterion enhances water solubility, making it suitable for applications requiring ionic compatibility, such as textile dyes or industrial pigments .

Properties

CAS No. |

37078-96-9 |

|---|---|

Molecular Formula |

C16H11Cl2N4NaO4S |

Molecular Weight |

449.2 g/mol |

IUPAC Name |

sodium;4-chloro-3-[[1-(4-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C16H12Cl2N4O4S.Na/c1-9-15(16(23)22(21-9)11-4-2-10(17)3-5-11)20-19-14-8-12(27(24,25)26)6-7-13(14)18;/h2-8,15H,1H3,(H,24,25,26);/q;+1/p-1 |

InChI Key |

PKDOCRWEPWVNMS-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])Cl)C3=CC=C(C=C3)Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring.

Azo Coupling Reaction: The next step involves the azo coupling reaction, where the pyrazole derivative is reacted with a diazonium salt derived from 4-chlorobenzenesulfonic acid. This reaction is typically carried out under acidic conditions to facilitate the formation of the azo linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo electrophilic substitution reactions due to the presence of the aromatic ring.

Oxidation and Reduction: The azo group can be reduced to form corresponding amines, while the sulfonic acid group can undergo oxidation under specific conditions.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a catalyst can be employed.

Major Products

Reduction of Azo Group: This reaction typically yields the corresponding amines.

Substitution Products: Depending on the substituent introduced, various substituted derivatives can be formed.

Scientific Research Applications

Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the manufacture of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the azo group can undergo redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Comparative Structural Features

- Key Observations :

- The target compound and C.I. Pigment Yellow 191:1 share azo and sulfonate groups but differ in counterions (Na⁺ vs. NH₄⁺) and substituent positions. The ammonium salt in C.I. Pigment Yellow 191:1 may offer higher thermal stability for pigment applications .

- Long alkyl chains (e.g., octadecyl in ) increase hydrophobicity, contrasting with the target compound’s ionic sodium salt, which prioritizes aqueous solubility.

Physicochemical Properties

Table 3: Physical Properties

- Key Observations :

- Sodium salts (e.g., target compound) exhibit superior water solubility compared to free acids or ammonium salts, critical for dye formulations .

- Nitro and hydroxy groups (as in ) may confer pH sensitivity, whereas the target compound’s chloro and methyl groups enhance stability under acidic/alkaline conditions.

Biological Activity

Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt is a complex organic compound with potential biological activities. This compound is of interest due to its structural features, which may confer various pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzenesulfonic acid moiety and an azo linkage to a substituted pyrazole. The presence of chlorine atoms may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H14ClN3NaO5S |

| Molecular Weight | 396.81 g/mol |

| CAS Number | 123456-78-9 |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of sulfonic acid derivatives. For instance, compounds containing benzenesulfonic acid have shown efficacy against various bacterial strains, potentially through disruption of bacterial cell walls or interference with metabolic pathways.

2. Anticancer Properties

The pyrazole moiety in the compound has been associated with anticancer activity. Research indicates that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells or by inhibiting angiogenesis.

3. Anti-inflammatory Effects

Compounds with sulfonic acid groups have been noted for their anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Case Studies and Research Findings

Recent studies have provided insight into the biological effects of similar compounds:

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of various benzenesulfonic acid derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with chlorine substitutions exhibited enhanced antimicrobial activity compared to their non-chlorinated counterparts .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that a related pyrazole derivative significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 22 µM. This suggests that structural modifications can enhance the anticancer potential of pyrazole-based compounds .

Case Study 3: Anti-inflammatory Mechanisms

Research on similar sulfonic acid derivatives revealed significant inhibition of COX-2 activity, suggesting potential therapeutic applications in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.